molecular formula C16H24N2O3 B14573526 5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 61327-77-3

5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14573526
CAS No.: 61327-77-3
M. Wt: 292.37 g/mol
InChI Key: SQWCUQFOWSQYNJ-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a cyclohexene ring fused to a triethyl-substituted pyrimidine trione core. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.

    Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving ethyl acetoacetate, urea, and an appropriate aldehyde. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid.

    Coupling of the Cyclohexene Ring and Pyrimidine Core: The final step involves coupling the cyclohexene ring with the pyrimidine core through a nucleophilic substitution reaction. This step requires the use of a strong base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the Diels-Alder and condensation reactions.

    Continuous Flow Reactors: Continuous flow reactors may be employed for the coupling reaction to enhance efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Properties

CAS No.

61327-77-3

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-1,3,5-triethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H24N2O3/c1-4-16(12-10-8-7-9-11-12)13(19)17(5-2)15(21)18(6-3)14(16)20/h10H,4-9,11H2,1-3H3

InChI Key

SQWCUQFOWSQYNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CCCCC2

Origin of Product

United States

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